molecular formula C23H28N2O6 B170766 7-Isocarapanaubine CAS No. 17391-09-2

7-Isocarapanaubine

Cat. No.: B170766
CAS No.: 17391-09-2
M. Wt: 428.5 g/mol
InChI Key: QIZNWMMOECVGAP-XRWSZIPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

7-Isocarapanaubine undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of isocarapanaubine involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to and inhibiting the activity of certain enzymes and proteins involved in bacterial, viral, and tumor cell proliferation . The exact molecular targets and pathways are still under investigation, but its broad-spectrum activity suggests multiple mechanisms of action.

Properties

IUPAC Name

methyl (1S,4aS,5aS,6S,10aS)-5',6'-dimethoxy-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O6/c1-12-14-10-25-6-5-23(20(25)7-13(14)15(11-31-12)21(26)30-4)16-8-18(28-2)19(29-3)9-17(16)24-22(23)27/h8-9,11-14,20H,5-7,10H2,1-4H3,(H,24,27)/t12-,13-,14-,20-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIZNWMMOECVGAP-XRWSZIPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CN3CCC4(C3CC2C(=CO1)C(=O)OC)C5=CC(=C(C=C5NC4=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]2CN3CC[C@@]4([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)C5=CC(=C(C=C5NC4=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Isocarapanaubine and where is it found in nature?

A1: Isocarapanaubine is an indole alkaloid found naturally in the bark of certain plants within the Apocynaceae family. Specifically, researchers have isolated it from Neisosperma oppositifolia [, ] and Rauwolfia salicifolia [].

Q2: What is the molecular structure of Isocarapanaubine?

A2: While the provided abstracts don't explicitly detail the spectroscopic data for Isocarapanaubine, they highlight the use of various spectroscopic techniques in the structural elucidation of other isolated compounds. These techniques, including UV, IR, 1D-NMR (1H, 13C, and DEPT), 2D-NMR (COSY, NOESY, HMQC/HSQC, and HMBC) and MS (LCMS and HRESIMS) [, ], are standard methods for determining the structures of organic compounds like Isocarapanaubine.

Q3: Has any research been done on the potential biological activity of Isocarapanaubine?

A3: While the provided abstracts don't specify any biological activity for Isocarapanaubine itself, they do mention the vasorelaxant effects observed for two related beta-carboline alkaloids, Oppositinines A and B, also isolated from Neisosperma oppositifolia []. This suggests that further research into the bioactivity of Isocarapanaubine may be warranted.

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